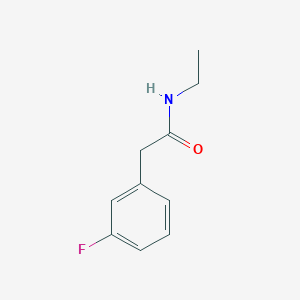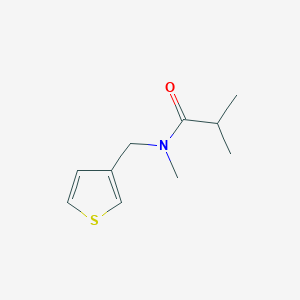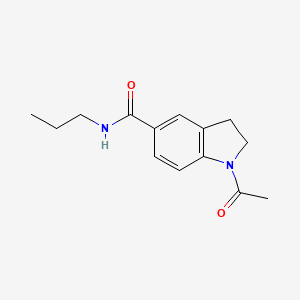
1-acetyl-N~5~-propyl-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N~5~-propyl-5-indolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
1-acetyl-N~5~-propyl-5-indolinecarboxamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. 1-acetyl-N~5~-propyl-5-indolinecarboxamide binds to these receptors and activates them, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes. However, one of the limitations of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a relatively new compound, and there is still limited information available on its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-acetyl-N~5~-propyl-5-indolinecarboxamide. One direction is to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes in more detail, such as its effects on the immune system and the central nervous system. Another direction is to study the safety and efficacy of 1-acetyl-N~5~-propyl-5-indolinecarboxamide in animal models and clinical trials. Additionally, there is a need for the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds.
Méthodes De Synthèse
1-acetyl-N~5~-propyl-5-indolinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-acetylindole with propylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-acetylindole with propionic anhydride in the presence of a base such as pyridine. The resulting product is then hydrolyzed to yield 1-acetyl-N~5~-propyl-5-indolinecarboxamide.
Applications De Recherche Scientifique
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have potential applications in the treatment of cancer, epilepsy, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-15-14(18)12-4-5-13-11(9-12)6-8-16(13)10(2)17/h4-5,9H,3,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUWSGQSNUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-propyl-2,3-dihydro-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

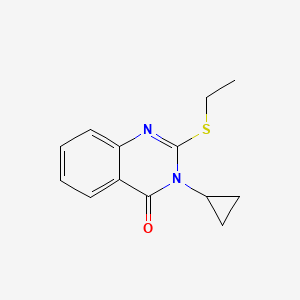

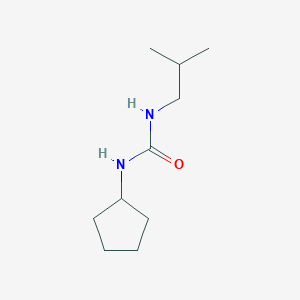
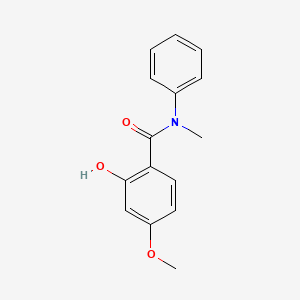

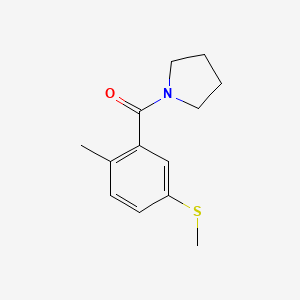
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
